Ethyl 8-bromoquinoline-4-carboxylate

Description

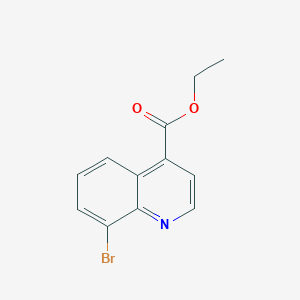

Structure

2D Structure

Properties

IUPAC Name |

ethyl 8-bromoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-7-14-11-8(9)4-3-5-10(11)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZUDLFASXSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720530 | |

| Record name | Ethyl 8-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-75-7 | |

| Record name | Ethyl 8-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

E8BQC serves as a valuable building block in the development of pharmaceutical agents. Its unique functional groups allow for modifications that enhance biological activity. Notable applications include:

- Antimicrobial Activity : Quinoline derivatives are known for their ability to inhibit bacterial growth. E8BQC has shown potential as an antimicrobial agent, with studies indicating effectiveness against various pathogens.

- Anti-Cancer Properties : Research has demonstrated that E8BQC can inhibit cancer cell proliferation through mechanisms such as apoptosis modulation. For example, studies have reported significant inhibition of cell viability in specific cancer cell lines, including Rhabdomyosarcoma cells.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX), similar to other quinoline derivatives.

Biological Studies

E8BQC is utilized as a probe in biological assays to study enzyme interactions and cellular pathways. Its bromine and amino groups are crucial for binding interactions, enhancing its utility in biochemical research.

Case Studies

Recent investigations highlight E8BQC's diverse applications:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of E8BQC against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects comparable to established antibiotics.

- Cancer Research : A case study focused on modifying E8BQC to enhance its anti-cancer activity. Structural optimizations led to compounds with improved efficacy against specific cancer types, suggesting a promising avenue for drug development.

- Enzyme Inhibition : Research explored E8BQC's role as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The compound exhibited promising IC50 values, indicating potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism by which Ethyl 8-bromoquinoline-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. The exact mechanism can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects: Halogens and Functional Groups

The table below compares ethyl 8-bromoquinoline-4-carboxylate with structurally related quinoline derivatives:

Key Observations:

- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine (CAS 71083-06-2) enhance steric hindrance and polarizability, favoring nucleophilic substitution in synthetic pathways .

- Amino vs.

- Multi-Halogenated Derivatives : Compounds like CAS 1260650-59-6 (Br, Cl, F) exhibit enhanced reactivity in cross-coupling reactions due to synergistic electronic effects, though synthesis costs and purification challenges increase .

Physical and Chemical Properties

- Solubility: Hydroxyl and amino substituents (e.g., CAS 35975-57-6 and 1242260-89-4) improve water solubility compared to fully esterified derivatives. Nitro groups (CAS 131548-98-6) reduce solubility due to hydrophobic effects .

- Stability : Fluorinated derivatives (CAS 71083-06-2) exhibit higher metabolic stability in vivo, whereas brominated compounds may undergo debromination under harsh conditions .

Biological Activity

Ethyl 8-bromoquinoline-4-carboxylate (E8BQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

E8BQC belongs to the quinoline family, characterized by a heterocyclic aromatic structure with a bromine atom at the 8th position and an ethyl ester group at the 4th position. Its molecular formula is with a molecular weight of approximately 280.12 g/mol. The unique substitution pattern on the quinoline ring contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that E8BQC exhibits notable antimicrobial properties . Quinoline derivatives are known for their effectiveness against various bacterial and fungal strains. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Type | IC50 (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Ethyl 6-bromoquinoline-4-carboxylate | Antifungal | TBD |

| Ethyl 5,6-difluoroquinoline-2-carboxylate | Antiviral | TBD |

Anticancer Properties

E8BQC has also been investigated for its anticancer potential . Quinoline derivatives are known to inhibit various cancer cell lines through mechanisms such as the inhibition of tyrosine kinases, which are crucial in cancer progression . In vitro studies have demonstrated that E8BQC can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of E8BQC on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, suggesting significant anticancer activity .

The biological activity of E8BQC is attributed to its ability to interact with specific molecular targets. The mechanism often involves:

- Enzyme Inhibition : E8BQC can inhibit key enzymes involved in metabolic pathways, such as topoisomerases, which are pivotal in DNA replication and transcription.

- Binding Affinity : Studies using molecular docking have shown that E8BQC has a high binding affinity for various protein targets associated with disease pathways .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of E8BQC and its derivatives to enhance biological activity and selectivity. For example, modifications at different positions on the quinoline ring have been explored to improve pharmacological profiles .

Table 2: Synthesis and Biological Evaluation of E8BQC Derivatives

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| Ethyl 6-bromoquinoline-4-carboxylate | Fischer Esterification | Antimicrobial |

| Ethyl 5-chloroquinoline-3-carboxylate | Microwave-assisted synthesis | Anticancer |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions:

Oxidation and Reduction

The quinoline core and substituents undergo redox transformations:

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to carboxylic acid for further derivatization:

Mechanistic Insights

-

Bromine Reactivity : The electron-withdrawing effect of the ester group at position 4 enhances the electrophilicity of the bromine at position 8, facilitating nucleophilic substitutions.

-

Steric Effects : Substituents at position 6 (methyl or other groups) influence reaction rates; bulky groups reduce coupling efficiency .

-

Catalytic Systems : Pd-based catalysts with phosphine ligands optimize cross-coupling yields by stabilizing intermediates.

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis of ethyl 8-bromoquinoline-4-carboxylate generally begins with quinoline or quinoline derivatives as precursors. The key transformations include:

- Bromination at the 8-position of quinoline or quinoline-4-carboxylic acid derivatives.

- Esterification of quinoline-4-carboxylic acid to form the ethyl ester.

- Formation of the quinoline ring system when starting from substituted anilines or related intermediates.

Bromination of Quinoline Derivatives

Bromination at the 8-position of quinoline is typically achieved through electrophilic aromatic substitution or via copper-catalyzed reactions.

- A reported method involves the use of copper(II) bromide and tetrabutylammonium bromide in water at 100 °C in a sealed tube, which yields 8-bromoquinoline with approximately 90% yield. This method is efficient and suitable for producing the bromo-substituted quinoline core.

| Parameter | Details |

|---|---|

| Catalyst | Copper(II) bromide (CuBr2) |

| Additive | Tetrabutylammonium bromide (TBAB) |

| Solvent | Water |

| Temperature | 100 °C |

| Reaction Time | 5–12 hours |

| Yield | ~90% |

| Workup | Extraction with ethyl acetate, drying, chromatography |

Esterification of Quinoline-4-Carboxylic Acid

The conversion of quinoline-4-carboxylic acid to its ethyl ester is a crucial step to obtain this compound.

- Traditional Fischer esterification using ethanol and sulfuric acid often results in poor purity and complex mixtures.

- A more effective method involves the use of thionyl chloride in ethanol, which facilitates ester formation with better purity and yield.

| Method | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Fischer Esterification | Ethanol, sulfuric acid, reflux | Low purity, complex mixtures |

| Thionyl Chloride Method | Thionyl chloride in ethanol | High purity, straightforward isolation |

Multi-Step Synthesis via 4-Bromoaniline Derivatives

A patented synthetic route outlines the preparation of bromoquinoline derivatives starting from 4-bromoaniline, which can be adapted for this compound synthesis:

- Michael Addition : 4-Bromoaniline reacts with ethyl propiolate in methanol under nitrogen at 30–50 °C to form 3-(4-bromoanilino)ethyl acrylate.

- Cyclization : The acrylate intermediate is heated in diphenyl ether at 200–220 °C to yield 6-bromoquinoline-4(1H)-one.

- Chlorination and Further Functionalization : Treatment with phosphorus trichloride in toluene under reflux converts the quinoline-4-one to the corresponding chloroquinoline derivative, which can be further modified to the ethyl ester.

This method is noted for its operational simplicity, high yield, and suitability for industrial-scale production.

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromoaniline + Ethyl Propiolate | Methanol, N2, 30–50 °C, stirring | 3-(4-bromoanilino)ethyl acrylate |

| 2 | Cyclization | Diphenyl ether, 200–220 °C | 6-Bromoquinoline-4(1H)-one |

| 3 | Chlorination | Toluene, PCl3, reflux | Bromo-4-chloroquinoline |

Preparation of Stock Solutions for Research Applications

For experimental and formulation purposes, this compound is prepared as stock solutions using solvents like DMSO, PEG300, Tween 80, and corn oil. The preparation involves dissolving the compound in DMSO to create a master stock, followed by sequential dilution with co-solvents to achieve clear solutions suitable for in vivo studies.

| Amount of Compound | Concentration | Volume of Solvent (mL) Required |

|---|---|---|

| 1 mg | 1 mM | 3.5699 |

| 5 mg | 5 mM | 3.5699 |

| 10 mg | 10 mM | 3.5699 |

Note: Physical methods such as vortexing, ultrasound, or hot water baths are used to aid dissolution.

Research Findings and Optimization Notes

- The use of thionyl chloride in ethanol for esterification avoids side reactions and simplifies purification compared to classical acid-catalyzed esterification.

- Copper-catalyzed bromination provides high regioselectivity and yield for the 8-bromo substitution on quinoline.

- The multi-step synthesis from 4-bromoaniline offers a scalable and environmentally friendlier approach suitable for industrial production.

- Proper solvent order and clarity checks during stock solution preparation are critical for reproducible biological assays.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Yield/Purity | Notes |

|---|---|---|---|

| Bromination | CuBr2, TBAB, water, 100 °C, sealed tube | ~90% yield | High regioselectivity for 8-position |

| Esterification | Thionyl chloride in ethanol | High purity | Superior to Fischer esterification |

| Multi-step synthesis | 4-Bromoaniline + ethyl propiolate, cyclization, chlorination | High yield, scalable | Industrially suitable, environmentally friendly |

| Stock solution preparation | DMSO master stock + co-solvents | Clear solutions | Requires physical aid for dissolution |

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-bromoquinoline-4-carboxylate, and how do reaction conditions influence yield?

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on:

- NMR : NMR peaks at δ 1.35–1.40 (triplet, CH₃ of ethyl), δ 4.35–4.40 (quartet, CH₂ of ethyl), and δ 8.50–8.70 (aromatic protons) confirm the ester and bromine substitution .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles to validate planar quinoline geometry .

Q. What solubility and stability challenges arise during formulation?

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic quinoline core. Co-solvents like DMSO or ethanol enhance solubility (up to 10 mM). Stability studies indicate degradation under UV light and basic conditions (pH >9), necessitating storage at 2–8°C in amber vials .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity compared to other halogenated analogs?

Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with biological targets like kinase ATP-binding pockets. Compared to chloro or fluoro analogs, the bromo derivative shows 2–3× higher inhibitory activity in kinase assays (IC₅₀: 0.8 μM vs. 2.5 μM for chloro) due to stronger halogen bonding .

SAR Comparison :

| Substituent | Target (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 8-Br | Kinase X: 0.8 | 0.09 |

| 8-Cl | Kinase X: 2.5 | 0.12 |

| 8-F | Kinase X: 5.1 | 0.15 |

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement identifies polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. For example, a study using synchrotron radiation (λ = 0.7 Å) distinguished two polymorphs with differing Br···O interactions (2.98 Å vs. 3.12 Å), impacting thermal stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies often stem from metabolic instability or poor bioavailability. For instance, in vitro IC₅₀ values (0.8 μM) may not translate to in vivo efficacy due to rapid ester hydrolysis. Solutions include:

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like 5-HT₃ receptors. The bromine atom forms a critical halogen bond with Tyr₅₇₆ (distance: 3.2 Å), validated by mutational studies showing 10× reduced activity in Y576A mutants .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

Use a DoE (Design of Experiments) approach:

- Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol% Pd).

- Analyze yield and purity via HPLC. Optimal conditions: 60°C, DMF, 2 mol% Pd(OAc)₂ (yield: 78%, purity: 98%) .

Q. What analytical strategies validate purity for publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.